

3-Aminobenzoic acid melting point and solubility

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Compound of Interest

Compound Name: 3-Aminobenzoic acid

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An In-depth Technical Guide to the Physicochemical Properties of **3-Aminobenzoic Acid**

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and intermediates is critical. **3-Aminobenzoic acid** (also known as meta-aminobenzoic acid or MABA), a key building block in the synthesis of various dyes and pharmaceuticals, serves as a prime example where precise data on properties like melting point and solubility are essential for process development, formulation, and quality control.

This technical guide provides a comprehensive overview of the melting point and solubility characteristics of **3-Aminobenzoic acid**, complete with detailed experimental protocols and structured data for ease of reference.

Physicochemical Data Summary

The following tables summarize the reported quantitative data for the melting point and solubility of **3-Aminobenzoic acid**.

Table 1: Melting Point of 3-Aminobenzoic Acid

The melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.5 °C. Impurities tend to depress and broaden this range.

Melting Point Range (°C)	Reference
178 - 180	[1] [2] [3]
174 - 178	[4]
173	[5]
174 - 179.5	[6]
168 - 178	[7]

Table 2: Solubility of 3-Aminobenzoic Acid

Solubility data is fundamental for designing reaction conditions, crystallization processes, and pharmaceutical formulations.

Solvent	Solubility Value	Temperature (°C)	Reference
Water	5.9 g/L	15	[2] [8]
Water	~1.6 g/L	25	[4]
Water	Slightly soluble	Not Specified	[1]
Acetone	7.87 g/100 g	11.3	[6]
Various Organic Solvents	Soluble in acetone, hot alcohol, ether, and hot chloroform.	Not Specified	[1]
Supercritical CO ₂ (pure)	Low solubility.	Not Specified	[9]
Supercritical CO ₂ with Ethanol	Solubility effectively increased with ethanol as a cosolvent.	35, 45, 55	[9]

Experimental Protocols

Detailed and standardized methodologies are required to obtain reliable and reproducible data. The following sections describe the protocols for determining melting point and solubility.

Methodology for Melting Point Determination

The capillary method is the most common technique for determining the melting point of a solid organic compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp, DigiMelt)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle (for grinding the sample)
- Spatula

Procedure:

- Sample Preparation: Ensure the **3-Aminobenzoic acid** sample is completely dry and finely powdered. A small amount can be ground using a mortar and pestle if necessary.[10]
- Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube.
- Packing the Sample: Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom. To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 2-3 feet). The bouncing action will compact the solid. The final packed sample height should be 2-3 mm.[10][11]
- Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus. Heat the sample rapidly to find an approximate melting range. This saves time during the accurate determination.[12][13]
- Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point found in the previous step.[10][13] Insert a new sample tube.
- Heating and Observation: Heat the sample at a slow, controlled rate of 1-2 °C per minute. [10][12]

- Recording the Melting Range:
 - Record the temperature (T_1) at which the first drop of liquid becomes visible.
 - Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.
 - The melting point is reported as the range $T_1 - T_2$.[\[12\]](#)

Mixed Melting Point for Identity Confirmation: To confirm if an unknown sample is **3-Aminobenzoic acid**, a 50:50 mixture of the unknown and a pure standard of **3-Aminobenzoic acid** is prepared. If the melting point of the mixture is sharp and identical to the standard, the unknown is confirmed. If the melting point is depressed and broad, the compounds are different.[\[11\]](#)[\[13\]](#)

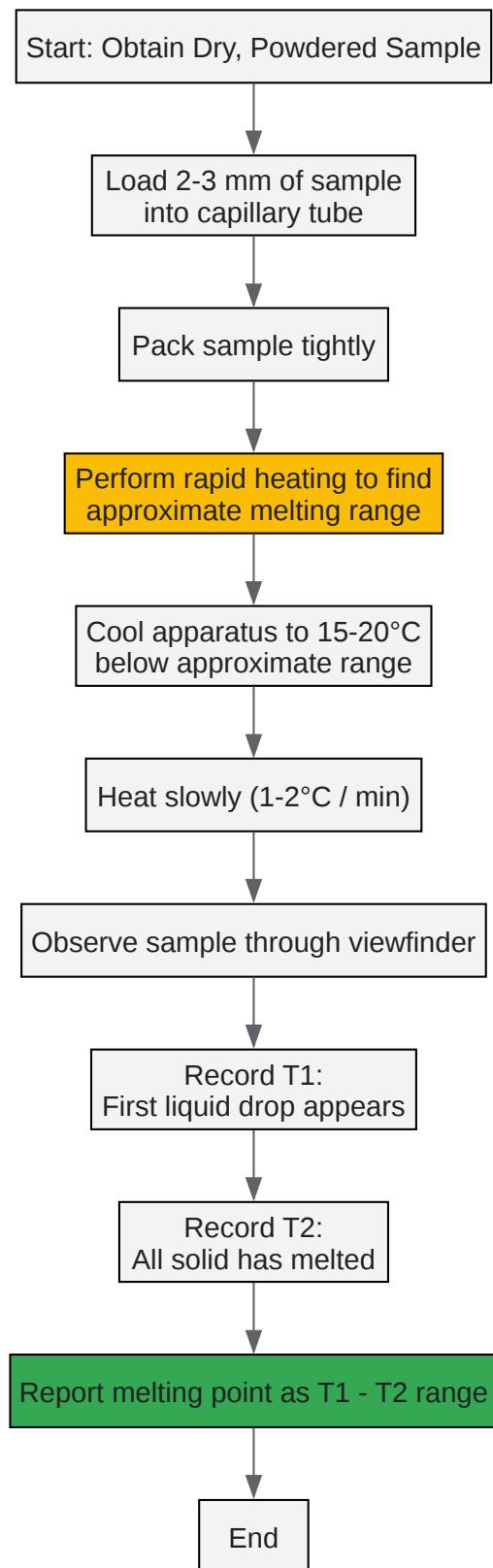
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Figure 1. Experimental workflow for melting point determination.

Methodology for Qualitative Solubility Determination

This protocol is used to classify a compound based on its solubility in a series of specific solvents, which can help infer its functional groups.

Apparatus and Reagents:

- Small test tubes and rack
- Spatula and graduated pipettes
- Solvents: Deionized water, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, diethyl ether.

Procedure:

- Sample Preparation: Place approximately 25 mg of **3-Aminobenzoic acid** into a small test tube.
- Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 3 x 0.25 mL).[\[14\]](#)
- Mixing: After each addition, shake the test tube vigorously for 30-60 seconds.[\[14\]](#)[\[15\]](#)
- Observation: Observe the mixture to determine if the compound is soluble (dissolves completely), partially soluble, or insoluble.
- Systematic Testing: Perform the solubility tests sequentially as outlined in the logical diagram below. For instance, start with water. If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, and so on. This systematic approach allows for the classification of the compound.

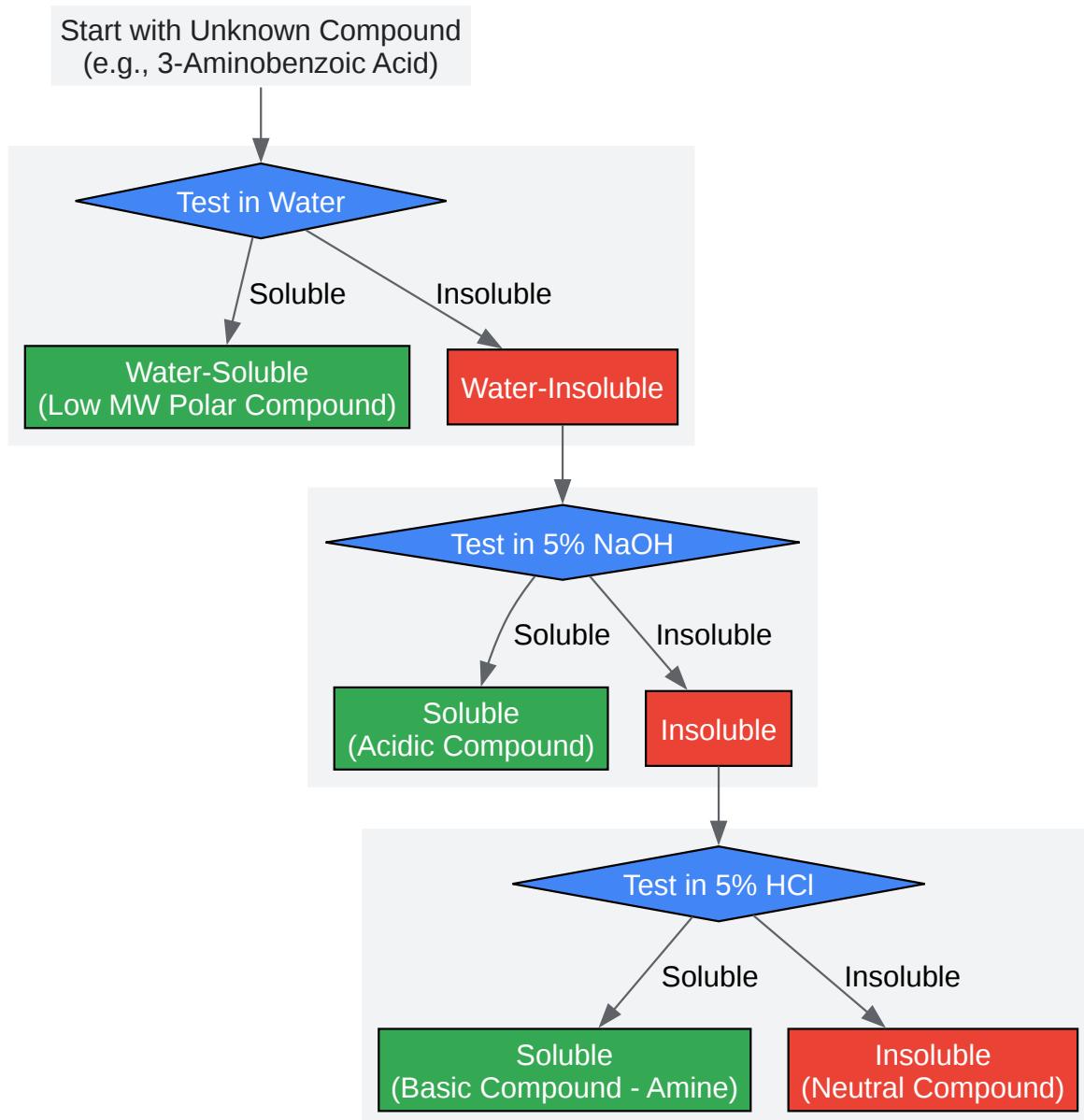
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Figure 2. Logical workflow for solubility classification.

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